molecular formula C11H20N2O B13214626 N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide

Cat. No.: B13214626
M. Wt: 196.29 g/mol
InChI Key: QSSAZTCWYATNSD-UHFFFAOYSA-N
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Description

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide is a synthetic organic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This molecule features a key 1-azabicyclo[3.3.1]nonane scaffold, a bicyclic structure that is of significant interest in medicinal chemistry and chemical synthesis . The 3-azabicyclo[3.3.1]nonane framework, a closely related structural isomer, serves as a versatile building block for creating novel heterocyclic compounds, which are valuable for exploring new chemical spaces and developing potential pharmacologically active agents . While the specific biological activity and research applications of this compound are not fully detailed in the public domain, analogs based on the azabicyclononane structure have demonstrated considerable research value. For instance, derivatives of the 9-azabicyclo[3.3.1]nonane system have been investigated as highly selective ligands for sigma-2 (σ2) receptors . These receptors are overexpressed in proliferating tumor cells, making such compounds promising candidates for development as PET imaging agents or chemosensitizers in oncology research . This suggests potential utility for related structures in biochemical and pharmacological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the buyer to determine the suitability of this product for their intended application.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)acetamide

InChI

InChI=1S/C11H20N2O/c1-10(14)12-8-11-4-2-6-13(9-11)7-3-5-11/h2-9H2,1H3,(H,12,14)

InChI Key

QSSAZTCWYATNSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC12CCCN(C1)CCC2

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: 1-azabicyclo[3.3.1]nonan-5-amine derivative.
  • Reagents: Acetic anhydride or acetyl chloride, often in the presence of a base such as triethylamine or pyridine.
  • Conditions: The reaction is typically performed in an inert solvent like dichloromethane or acetonitrile at 0-25°C.
  • Process:
    • Dissolve the amine in the solvent.
    • Add the acylating agent dropwise under stirring.
    • Maintain the temperature to control exothermicity.
    • After completion, quench with water, extract, and purify via chromatography or recrystallization.

Research Findings:

  • This method yields the acetamide derivative efficiently, with yields typically exceeding 80%.
  • The reaction conditions are mild, minimizing decomposition of the azabicyclic core.

Reductive Acylation Using Acetic Acid Derivatives and Reducing Agents

An alternative involves the formation of an imine or iminium intermediate, followed by reduction to form the acetamide.

Procedure:

  • Starting Material: 1-azabicyclo[3.3.1]nonan-5-yl methylamine.
  • Reagents: Acetic acid derivatives (e.g., acetic acid or acetic anhydride), along with reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.
  • Conditions: Typically performed in a polar aprotic solvent like dimethylformamide at room temperature or slightly elevated temperatures.

Research Findings:

  • This method allows for selective acetamide formation with minimal side reactions.
  • It is particularly useful when the amine is sensitive or when additional functional groups are present.

Multistep Synthesis via Functionalization of the Bicyclic Core

This approach involves constructing the azabicyclic framework first, followed by functionalization to introduce the acetamide group.

Stepwise Process:

  • Step 1: Synthesis of the azabicyclic core via cyclization reactions, such as intramolecular nucleophilic substitution or cycloaddition.
  • Step 2: Alkylation of the nitrogen atom at position 5 with methyl halides (e.g., methyl iodide) to obtain the methylated intermediate.
  • Step 3: Acylation of the methylated amine with acetic anhydride or acetyl chloride to form the acetamide.

Research Findings:

  • This route provides high regioselectivity and allows for structural modifications.
  • The overall yield depends on the efficiency of each step but can reach 60-70% for the complete synthesis.

Cyclization Followed by N-Acylation Using Acetic Anhydride

A prominent method involves initial cyclization to form the azabicyclic system, followed by N-acylation.

Procedure:

  • Cyclization: Achieved via intramolecular nucleophilic substitution of suitable precursors, such as halogenated intermediates.
  • Acylation: The resulting amine is reacted with acetic anhydride in the presence of a base like triethylamine in an inert solvent such as acetonitrile or dichloromethane.
  • Conditions: Typically performed at 0-25°C for 1-3 hours.

Research Findings:

  • Yields are generally high (>75%), with the process being scalable.
  • The method offers good control over regioselectivity and purity.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the acylation process.

Procedure:

  • Mix the amine precursor with acetic anhydride and a base (e.g., N-ethyl-N,N-diisopropylamine) in a suitable solvent.
  • Subject the mixture to microwave irradiation at 70-100°C for 30 minutes.
  • Purify the product via chromatography.

Research Findings:

  • Significantly reduces reaction times.
  • Yields comparable to conventional methods (~80%).

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Typical Yield Notes
Direct amidation 1-Azabicyclo[3.3.1]nonan-5-amine Acetic anhydride or acetyl chloride 0-25°C, inert solvent >80% Simple, high yield
Reductive acylation Methylamine derivative Acetic acid derivatives, reducing agent Room temperature, DMF 70-85% Selective, mild
Multistep synthesis Cyclized azabicyclic core Alkyl halides, acylating agents Variable 60-70% Structural control
Cyclization + N-acylation Halogenated precursors Acetic anhydride, base 0-25°C >75% Regioselective
Microwave-assisted Amine + acylating agent Acetic anhydride, base 70-100°C, 30 min ~80% Rapid, efficient

Chemical Reactions Analysis

Types of Reactions

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide is a chemical compound with a bicyclic structure that includes a nitrogen atom in the ring system and an acetamide functional group. It has significant biological activities, especially as a ligand for sigma receptors.

Synthesis
The synthesis of this compound involves multiple steps to ensure high-purity products for biological testing and applications.

Reactions
Reactions involving this compound are essential for modifying the compound's properties for use in medicinal chemistry.

Potential Applications
this compound has potential applications in modulating neurotransmitter systems, which can impact conditions such as anxiety and depression. Derivatives of this compound may also exhibit anticancer properties by influencing cell proliferation pathways and apoptosis mechanisms.

Interaction Studies
Interaction studies of this compound focus on its binding affinity to sigma receptors and other neurotransmitter systems. In vitro studies have shown that modifications in the acetamide group significantly affect receptor binding profiles, leading to variations in biological response. These studies are crucial for understanding how structural changes influence pharmacological activity.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
9-Methyl-N-(piperidin-3-ylmethyl)acetamideStructureContains a piperidine ring; different receptor affinity
N-Methyl-N-(piperidin-4-ylmethyl)acetamideSimilar bicyclic structureVariations in side chain length affecting activity
9-Azabicyclo[3.3.1]nonane derivativesBicyclic nitrogen-containing structureDiverse substituents lead to varied pharmacological profiles

Mechanism of Action

The mechanism by which N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

The bicyclo[3.3.1]nonane system distinguishes N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide from related compounds. Key comparisons include:

Table 1: Structural Features of Analogous Compounds
Compound Name Core Structure Functional Groups Molecular Weight Notable Features
This compound Azabicyclo[3.3.1]nonane Acetamide ~210 g/mol* Rigid bicyclic core, potential H-bonding
N-[(Adamantan-1-yl)ethyl]acetamide () Tricyclo[3.3.1.1³,⁷]decane Acetamide 221.34 g/mol High lipophilicity, adamantane rigidity
4-Amino-5-chloro-N-azabicyclo[3.2.1]oct-3-yl benzamide () Azabicyclo[3.2.1]octane Benzamide, chloro, methoxy ~400 g/mol* Pharmaceutical applications, stability
N-[1-(3-(4-Methoxyphenyl)isoxazolyl)ethyl]acetamide () Isoxazole Acetamide, methoxyphenyl 274.32 g/mol Heterocyclic stability, metabolic resistance
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide () Naphthalene + benzene Acetamide, hydroxyl ~305 g/mol* Planar aromatic systems, dihedral angles

*Estimated based on molecular formulas.

  • Azabicyclo vs.
  • Azabicyclo[3.3.1] vs. [3.2.1] Systems : The [3.3.1] system (target compound) has a larger ring size than the [3.2.1] analog (), which may influence receptor-binding selectivity in pharmaceutical contexts .

Hydrogen-Bonding and Crystallization

Intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds are common in acetamide derivatives, as observed in and . For example:

  • In N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide, dihedral angles between aromatic rings range from 78.32° to 84.70°, affecting molecular packing and crystal stability .
  • The target compound’s azabicyclo core likely restricts conformational flexibility, reducing dihedral variability compared to planar aromatic analogs. This rigidity may enhance crystalline predictability but limit solubility .

Pharmacological and Functional Implications

  • Benzamide Derivatives () : The azabicyclo[3.2.1]octane benzamide derivative is stabilized in pharmaceutical compositions, suggesting that similar bicyclic amines could serve as scaffolds for CNS-targeting drugs. The acetamide group in the target compound may offer different hydrogen-bonding profiles compared to benzamide, altering target affinity .
  • Isoxazole Derivatives () : Isoxazole-containing analogs exhibit metabolic resistance due to heterocyclic stability, whereas the azabicyclo core may confer different degradation pathways in vivo .

Biological Activity

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities, particularly as a ligand for sigma receptors. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bicyclic framework that includes a nitrogen atom and an acetamide functional group, contributing to its reactivity and biological profile. Its molecular formula is C11_{11}H20_{20}N2_2O, with a molecular weight of approximately 196.29 g/mol .

Sigma Receptor Interaction

One of the primary biological activities of this compound is its role as a ligand for sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are implicated in various neurological conditions, including anxiety and depression. Research indicates that compounds similar to this compound can modulate neurotransmitter systems, potentially leading to therapeutic effects in mood disorders .

Anticancer Properties

Additionally, derivatives of this compound have shown promise in anticancer research by influencing cell proliferation pathways and apoptosis mechanisms. Studies suggest that modifications in the acetamide group can significantly affect receptor binding profiles, which may lead to variations in biological responses related to cancer cell growth inhibition .

Synthesis

The synthesis of this compound involves several steps, typically starting from 2,5-disubstituted pyridines, followed by catalytic reduction to form the bicyclic structure. This multi-step process allows for the generation of high-purity products suitable for biological testing .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of compounds related to this compound:

  • Binding Affinity Studies : Research has shown that certain derivatives exhibit high binding affinities for muscarinic receptors (Ki values significantly lower than traditional ligands like carbachol), indicating potential for developing new therapeutic agents targeting these receptors .
  • Biodistribution in Tumor Models : In vivo studies using radiolabeled analogs demonstrated specific binding to sigma receptors in tumor-bearing mice, suggesting potential applications in cancer imaging and therapy .

Comparative Analysis of Related Compounds

The following table summarizes structural similarities and biological activities of compounds related to this compound:

Compound NameStructureUnique Features
9-Methyl-N-(piperidin-3-ylmethyl)acetamideStructureContains a piperidine ring; different receptor affinity
N-Methyl-N-(piperidin-4-ylmethyl)acetamideStructureVariations in side chain length affecting activity
9-Azabicyclo[3.3.1]nonane derivativesStructureDiverse substituents lead to varied pharmacological profiles

The unique bicyclic framework combined with the acetamide functionality of this compound may offer distinct advantages in receptor selectivity and biological activity compared to these similar compounds.

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